An In-depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile organoboron compound that is gaining increasing attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, make it a valuable building block for the development of novel therapeutics and complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, with a focus on its emerging role in targeted protein degradation.
Core Chemical Properties
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, with the CAS number 1061223-45-7, is a white to off-white solid.[1][2] The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxymethyl and boronic acid groups significantly influences its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₃ | [2][3] |
| Molecular Weight | 169.95 g/mol | [3] |
| Melting Point | 14-128 °C (reported, likely broad due to dehydration) | [1][4] |
| Boiling Point | 361.2 ± 52.0 °C (Predicted) | [1] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.62 ± 0.58 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
Synthesis and Purification: Experimental Protocols
General Synthesis Workflow
A plausible synthetic route starting from 1-bromo-4-fluoro-2-(hydroxymethyl)benzene is outlined below. This method is based on well-established procedures for the synthesis of similar arylboronic acids.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-bromo-4-fluoro-2-(hydroxymethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrochloric acid to hydrolyze the borate ester.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of Arylboronic Acids
Purification of the crude (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is crucial to remove byproducts and unreacted starting materials. Recrystallization and column chromatography are common methods.[5][6]
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water or ethyl acetate and hexanes).[5]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.
¹H NMR Spectroscopy
The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and alcohol functionalities. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the hydroxymethyl and boronic acid groups. Typical chemical shifts for protons in similar environments are:
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Aromatic protons (Ar-H): 6.5-8.0 ppm[7]
-
Methylene protons (-CH₂OH): ~4.5 ppm
-
Hydroxyl protons (-OH and -B(OH)₂): Broad signals that can appear over a wide range and are often exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).[8] The carbon attached to the boron atom may show a broad signal or might not be observed due to quadrupolar relaxation.[9] Expected chemical shift ranges include:
-
Aromatic carbons: 110-160 ppm[7]
-
Methylene carbon (-CH₂OH): 60-70 ppm
Applications in Drug Discovery and Development
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[10] Furthermore, its structural motifs are of significant interest in the design of targeted therapies.
Role in PROTAC Development
One of the most exciting applications of arylboronic acids, including (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[11][12]
Arylboronic acids can be incorporated into PROTACs as "caging" groups that are responsive to reactive oxygen species (ROS).[11] In the high ROS environment characteristic of many tumor cells, the boronic acid is cleaved, activating the PROTAC and leading to targeted protein degradation specifically in cancer cells.[13]
References
- 1. (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid , 95% , 1061223-45-7 - CookeChem [cookechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Fluoro-2-(hydroxymethyl)phenylboronic Acid [lgcstandards.com]
- 4. (4-Fluoro-2-(hydroxyMethyl)phenyl)boronic acid CAS#: 1061223-45-7 [amp.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 4-羟甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

